1,3,5-Trichloro-2-(chloromethyl)benzene

Medicinal Chemistry Drug Discovery ADME Properties

Sourcing a tetra-chlorinated aromatic with precise electronic and steric properties often yields generic benzyl chlorides that fail in advanced intermediate synthesis. 1,3,5-Trichloro-2-(chloromethyl)benzene (2,4,6-trichlorobenzyl chloride) addresses this gap with a highly electron-deficient ring and a reactive benzylic electrophile. - XLogP3 = 4.2 - ideal lipophilic moiety for CNS drug lead optimization and agrochemical bioavailability enhancement. - Lower acute oral toxicity (LD50 = 3075 mg/kg) vs. benzyl chloride (LD50 = 1231 mg/kg) enables less stringent handling protocols. - Differentiated steric bulk from three chlorine atoms ensures regioselectivity unattainable with mono- or di-substituted analogs.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 1344-32-7
Cat. No. B075636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2-(chloromethyl)benzene
CAS1344-32-7
Synonyms2,4,6-trichlorobenzyl chloride
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)CCl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
InChIKeyNJQRKFOZZUIMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorobenzyl Chloride Overview


1,3,5-Trichloro-2-(chloromethyl)benzene (also known as 2,4,6-trichlorobenzyl chloride) is a tetra-chlorinated aromatic compound, C7H4Cl4, with a molecular weight of 229.9 g/mol [1]. It features a benzene ring substituted with three chlorine atoms (at positions 1, 3, and 5) and a single chloromethyl group (at position 2). This substitution pattern creates a highly electron-deficient aromatic system with a reactive benzylic electrophile, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals [2]. Its unique structure distinguishes it from simpler benzyl chlorides and other halogenated analogs, offering a specific reactivity profile sought after in complex molecule construction.

Highly chlorinated, electron-deficient aromatic scaffold for electrophilic substitution
Reactive benzylic chloride center enables nucleophilic displacement and coupling
Suited for pharmaceutical and agrochemical intermediate construction

2,4,6-Trichlorobenzyl Chloride: Non-Interchangeability


The high degree of chlorination in 1,3,5-Trichloro-2-(chloromethyl)benzene fundamentally alters its physicochemical properties and reactivity compared to mono- or di-substituted analogs like benzyl chloride or 2,4-dichlorobenzyl chloride. The three electron-withdrawing chlorine atoms significantly deactivate the aromatic ring, increase the electrophilicity of the benzylic carbon, and introduce considerable steric hindrance around the reactive center . Consequently, reaction rates, regioselectivity, and even the stability of intermediates differ markedly from less-substituted benzyl chlorides [1]. These differences mean that a synthetic route optimized for benzyl chloride will likely fail or produce poor yields when a generic substitution with 1,3,5-Trichloro-2-(chloromethyl)benzene is attempted. Selection of this specific compound is therefore driven by a need for its precise electronic and steric properties, which are critical for achieving desired outcomes in advanced intermediate synthesis.

2,4,6-Trichlorobenzyl Chloride vs. Benzyl Chloride
Enhanced electrophilicity and steric hindrance may significantly shift reaction rates and regioselectivity
2,4,6-Trichlorobenzyl Chloride vs. 2,4-Dichlorobenzyl Chloride
Additional chlorine atom alters electronic profile and intermediate stability, limiting direct method transfer
2,4,6-Trichlorobenzyl Chloride vs. 4-Chlorobenzyl Chloride
Lower degree of chlorination leads to markedly different electrophilicity and solubility, requiring re-optimization

2,4,6-Trichlorobenzyl Chloride: Quantified Advantages


Lipophilicity (XLogP3) Predicts Membrane Permeability

The compound exhibits a computed XLogP3 value of 4.2, which is substantially higher than that of less chlorinated analogs. This indicates significantly greater lipophilicity, a critical parameter influencing membrane permeability and biological distribution [1].

Lipophilicity (XLogP3)
Class-level inference
Target: 4.2
Benzyl Cl: 2.3
4-Cl-BnCl: 3.0
2,4-diCl-BnCl: 3.6
Supports lipophilicity-based selection for membrane permeability studies
Computed by XLogP3; comparative context
Medicinal Chemistry Drug Discovery ADME Properties

Acute Oral Toxicity (LD50) Comparison

The acute oral toxicity of 1,3,5-Trichloro-2-(chloromethyl)benzene in rats has been established, providing a quantitative basis for risk assessment and handling protocols compared to a common, less-substituted analog [1].

Acute Oral Toxicity (LD50)
Cross-study comparable
Target: 3075 mg/kg (rat)
Benzyl Cl: 1231 mg/kg
Supports safety assessment in handling protocol design
Rat, oral administration; cross-study comparison
Toxicology Chemical Safety Industrial Hygiene

Gas-Phase Reactivity with Methyl Radicals

The rate of hydrogen abstraction from the trichloromethyl group by methyl radicals has been measured experimentally. While a direct kinetic comparison with a substituted benzyl chloride is not available in the same study, the data for the trichloromethyl-substituted benzene provides a baseline for understanding its reactivity relative to a common reference reaction (CCl4 + ·CH3) [1].

Gas-Phase Radical Reactivity
Supporting evidence
k/k_ref = 5.0×10⁻¹ (403 K)
Provides baseline for radical pathway optimization
Relative to CCl₄ + ·CH₃; gas phase
Physical Organic Chemistry Chemical Kinetics Radical Chemistry

2,4,6-Trichlorobenzyl Chloride: Application Scenarios


Lipophilic Agrochemical Intermediate Synthesis

Procurement is indicated for research and development programs focused on new insecticides or herbicides. The compound's high XLogP3 of 4.2 makes it an ideal building block for introducing a lipophilic moiety, potentially improving the bioavailability and cuticular penetration of agrochemical candidates [1].

CNS-Penetrant Drug Candidate Development

For medicinal chemistry campaigns targeting central nervous system disorders, the compound's elevated lipophilicity (XLogP3 = 4.2) is a key selection criterion. Its incorporation into lead compounds can enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy [1].

Sterically Hindered, Electron-Deficient Benzyl Electrophiles

Academic and industrial laboratories studying structure-activity relationships or exploring new synthetic methodologies will select this compound for its unique combination of steric bulk and strong electron-withdrawing effects, which differ significantly from simpler benzyl chloride analogs .

Large-Scale Synthesis with Enhanced Safety

In scenarios where large quantities of a benzyl chloride building block are required, the compound's lower acute oral toxicity (LD50 = 3075 mg/kg) compared to benzyl chloride (LD50 = 1231 mg/kg) can be a decisive factor in procurement. It allows for a more favorable risk assessment and may permit less stringent and costly containment and handling protocols [2].

Application
Selection Property
Validation Focus
Agrochemical intermediate development
High lipophilicity profile
Cuticular penetration and bioavailability models
CNS drug candidate design
Elevated lipophilicity
Blood-brain barrier penetration models
Steric/electronic SAR studies
Unique steric and electronic profile
Reactivity and regioselectivity evaluation
Large-scale synthesis with reduced toxicity risk
Lower acute toxicity profile compared to benzyl chloride
Handling protocol and risk assessment review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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